molecular formula C12H19N3O2S B11796790 4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol

4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol

Cat. No.: B11796790
M. Wt: 269.37 g/mol
InChI Key: CPUQYHHQKFXYRN-UHFFFAOYSA-N
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Description

(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanol derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a methylsulfanyl group, which is attached to a cyclohexanol moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from basic building blocks such as acetylacetone and thiourea, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of Substituents: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions.

    Attachment to Cyclohexanol: The final step involves coupling the substituted pyrimidine with cyclohexanol under specific conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in cyclohexanol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: H2/Pd-C (Hydrogen with Palladium on Carbon)

    Substitution Reagents: Nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of reduced pyrimidine derivatives

    Substitution: Formation of various substituted pyrimidine-cyclohexanol derivatives

Scientific Research Applications

(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexane: Lacks the hydroxyl group.

Uniqueness

The presence of both the methoxy and methylsulfanyl groups on the pyrimidine ring, along with the cyclohexanol moiety, may confer unique biological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C12H19N3O2S/c1-17-11-7-10(14-12(15-11)18-2)13-8-3-5-9(16)6-4-8/h7-9,16H,3-6H2,1-2H3,(H,13,14,15)

InChI Key

CPUQYHHQKFXYRN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NC2CCC(CC2)O)SC

Origin of Product

United States

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